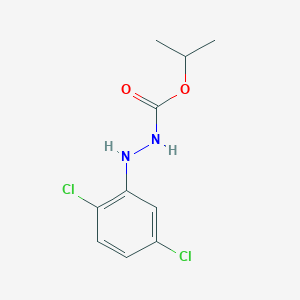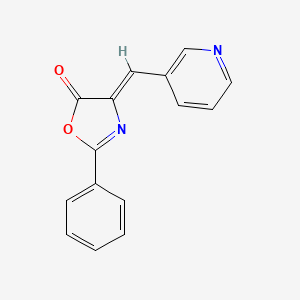
2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is a heterocyclic compound that contains both oxazole and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of 2-phenyl-4-oxazolecarboxaldehyde with 3-pyridylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4-(2-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(4-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(3-pyridylmethylene)thiazole-5(4H)-one
Uniqueness
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both oxazole and pyridine rings in the same molecule can also lead to unique interactions with biological targets.
Propiedades
Número CAS |
5086-43-1 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(4Z)-2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H/b13-9- |
Clave InChI |
VLVHAYVBYFGEEF-LCYFTJDESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


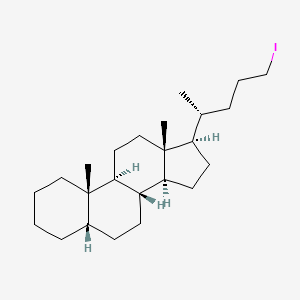
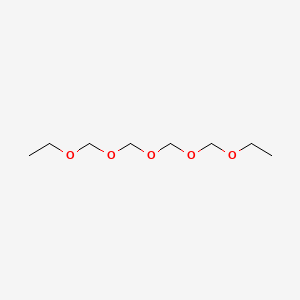
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
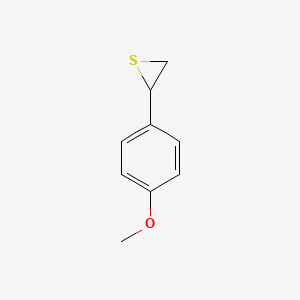
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
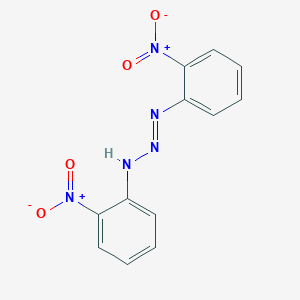
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
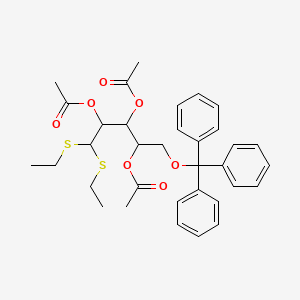
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
